2-(3-Benzoylphenoxy)ethyl(hydroxy)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Benzoylphenoxy)ethyl(hydroxy)formamide is an organic compound belonging to the class of benzophenones. These compounds are characterized by a ketone group attached to two phenyl groups. The molecular formula of this compound is C₁₆H₁₅NO₄, and it has a molecular weight of 285.295 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Benzoylphenoxy)ethyl(hydroxy)formamide typically involves the reaction of 3-benzoylphenol with ethylene oxide to form 2-(3-benzoylphenoxy)ethanol. This intermediate is then reacted with formamide under controlled conditions to yield the final product. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions and high throughput. Quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Benzoylphenoxy)ethyl(hydroxy)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(3-Benzoylphenoxy)ethyl(hydroxy)formamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Benzoylphenoxy)ethyl(hydroxy)formamide involves its interaction with specific molecular targets. One known target is peptide deformylase, an enzyme involved in protein synthesis in bacteria. By inhibiting this enzyme, the compound can exert antimicrobial effects. The pathways involved include the disruption of bacterial protein synthesis, leading to the inhibition of bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Benzophenone: A simpler compound with a similar structure but lacking the ethyl(hydroxy)formamide group.
2-(4-Benzoylphenoxy)ethyl(hydroxy)formamide: A structural isomer with the benzoyl group attached to the para position instead of the meta position.
Uniqueness
2-(3-Benzoylphenoxy)ethyl(hydroxy)formamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its ability to inhibit peptide deformylase sets it apart from other benzophenones .
Properties
Molecular Formula |
C16H15NO4 |
---|---|
Molecular Weight |
285.29 g/mol |
IUPAC Name |
N-[2-(3-benzoylphenoxy)ethyl]-N-hydroxyformamide |
InChI |
InChI=1S/C16H15NO4/c18-12-17(20)9-10-21-15-8-4-7-14(11-15)16(19)13-5-2-1-3-6-13/h1-8,11-12,20H,9-10H2 |
InChI Key |
ZHFKBNAHHTUQBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OCCN(C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.